molecular formula C17H21FN2O3S2 B2899404 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide CAS No. 2034566-72-6

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide

Cat. No.: B2899404
CAS No.: 2034566-72-6
M. Wt: 384.48
InChI Key: PMVTYVYBLPJUDQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, thiomorpholine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan-2-yl derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine Introduction: The thiomorpholine ring is introduced via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.

    Sulfonamide Formation: The final step involves the sulfonamide formation, where the furan-thiomorpholine intermediate reacts with a sulfonyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the sulfonamide group, which is known for its antibacterial and diuretic activities. The furan ring also contributes to potential bioactivity.

Medicine

In medicinal chemistry, 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylbenzenesulfonamide: Similar structure but with a morpholine ring instead of thiomorpholine.

    4-fluoro-N-(2-(furan-2-yl)-2-piperidinoethyl)-2-methylbenzenesulfonamide: Contains a piperidine ring instead of thiomorpholine.

    4-fluoro-N-(2-(furan-2-yl)-2-pyrrolidinoethyl)-2-methylbenzenesulfonamide: Features a pyrrolidine ring.

Uniqueness

The presence of the thiomorpholine ring in 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide distinguishes it from other similar compounds. Thiomorpholine can impart different electronic and steric properties, potentially leading to unique biological activities and interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-13-11-14(18)4-5-17(13)25(21,22)19-12-15(16-3-2-8-23-16)20-6-9-24-10-7-20/h2-5,8,11,15,19H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVTYVYBLPJUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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